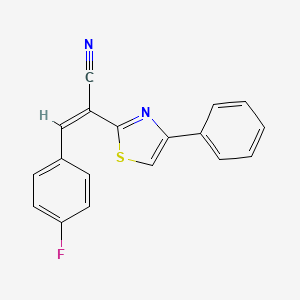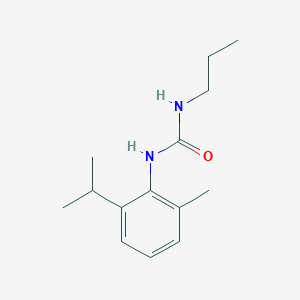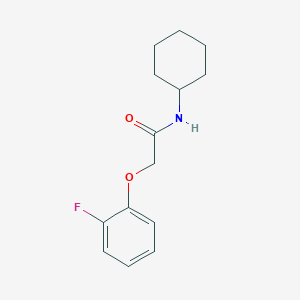![molecular formula C19H11ClFNO4 B5323138 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5323138.png)
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one, also known as CNFP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the chalcone family of compounds, which are known to have a variety of biological activities. CNFP has been found to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been found to induce the expression of various tumor suppressor genes, such as p53 and PTEN.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been found to possess anti-inflammatory properties, which may help to reduce inflammation in various disease states. Additionally, this compound has been found to have neuroprotective effects, which may help to protect neurons from damage in conditions such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects. Additionally, this compound may have limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for research on 3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one. One area of interest is its potential applications in cancer therapy, either alone or in combination with other drugs. Additionally, further investigation is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns. Finally, research is needed to develop more efficient and scalable synthesis methods for this compound, which may help to make it more widely available for research purposes.
合成方法
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. One common synthesis method involves the reaction of 4-chloro-3-nitrobenzaldehyde and 4-fluorobenzaldehyde with 2-furylketone in the presence of a base catalyst. The resulting product is then purified through recrystallization.
科学研究应用
3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO4/c20-16-8-3-13(11-17(16)22(24)25)19-10-7-15(26-19)6-9-18(23)12-1-4-14(21)5-2-12/h1-11H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEELGZKOERHAGY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5323068.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5323070.png)
![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)


![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5323097.png)

![(3S*,5R*)-5-[(cyclopropylamino)carbonyl]-1-[(5-methyl-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5323108.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5323124.png)
![4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5323142.png)
